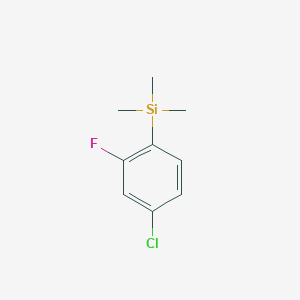

(4-Chloro-2-fluorophenyl)(trimethyl)silane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of “(4-Chloro-2-fluorophenyl)(trimethyl)silane” consists of a phenyl ring substituted with chlorine and fluorine atoms, and a silicon atom substituted with three methyl groups.

Chemical Reactions Analysis

Chlorosilanes, including trimethylsilyl chloride, react with water to produce hydrogen chloride, giving siloxanes . This reaction could be relevant to “this compound”, although specific reactions involving this compound are not documented.

科学的研究の応用

(1) Synthesis and Silylation Reactions (4-Chloro-2-fluorophenyl)(trimethyl)silane and its derivatives are extensively used in the synthesis of various organosilicon compounds. A direct synthesis route from aromatic fluorides, including 1-bromo-3-chloro-5-fluorobenzene, demonstrates the compound's versatility in substitution reactions (Grecian, Hadida, & Warren, 2005). Furthermore, trimethyl(2,4,6-trimethoxyphenyl)silanes serve as reagents in the selective cleavage of protecting groups and exhibit potential in silylation reactions under mild conditions, demonstrating both chemo- and regioselectivity (Popp et al., 2007).

(2) Cross-Coupling and Catalytic Reactions Aryl(trialkyl)silanes, including this compound derivatives, are recognized for their stability and ease of accessibility, making them ideal for cross-coupling reactions. A novel palladium/copper catalytic system facilitates the cross-coupling of aryl silanes with aryl bromides, widening the scope for synthesizing complex organic molecules (Komiyama et al., 2018).

(3) Material Science and Surface Treatments Organosilicon compounds like this compound play a crucial role in material science, especially in the treatment and modification of surfaces. For instance, organo-functional silanes are used in wood treatment, enhancing properties such as dimensional stability, durability, and hydrophobation (Mai & Militz, 2004). Additionally, chitosan-silane hybrid materials, prepared using various silanes including trimethylethoxysilane, contribute to the development of thin films with controlled thickness and morphology, applicable in numerous industrial and scientific fields (Spirk et al., 2013).

特性

IUPAC Name |

(4-chloro-2-fluorophenyl)-trimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClFSi/c1-12(2,3)9-5-4-7(10)6-8(9)11/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYARRMRNBUMCJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=C(C=C1)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClFSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539780 |

Source

|

| Record name | (4-Chloro-2-fluorophenyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153357-87-0 |

Source

|

| Record name | (4-Chloro-2-fluorophenyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)